molecular formula C18H19ClO4S B12594119 Diethyl {[5-(4-chlorophenyl)thiophen-3-yl]methyl}propanedioate CAS No. 649569-74-4

Diethyl {[5-(4-chlorophenyl)thiophen-3-yl]methyl}propanedioate

Cat. No.: B12594119
CAS No.: 649569-74-4
M. Wt: 366.9 g/mol
InChI Key: NUQUUQUCFLMHLR-UHFFFAOYSA-N
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Description

Diethyl {[5-(4-chlorophenyl)thiophen-3-yl]methyl}propanedioate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications .

Preparation Methods

The synthesis of Diethyl {[5-(4-chlorophenyl)thiophen-3-yl]methyl}propanedioate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Diethyl {[5-(4-chlorophenyl)thiophen-3-yl]methyl}propanedioate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form dihydrothiophene derivatives using reducing agents such as lithium aluminum hydride.

Major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophene derivatives.

Scientific Research Applications

Diethyl {[5-(4-chlorophenyl)thiophen-3-yl]methyl}propanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl {[5-(4-chlorophenyl)thiophen-3-yl]methyl}propanedioate involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory process. Its anticancer activity is linked to the induction of apoptosis in cancer cells through the activation of caspase enzymes and the modulation of signaling pathways such as the PI3K/Akt pathway .

Comparison with Similar Compounds

Diethyl {[5-(4-chlorophenyl)thiophen-3-yl]methyl}propanedioate can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorophenyl group, which imparts distinct biological activities and chemical reactivity.

Properties

CAS No.

649569-74-4

Molecular Formula

C18H19ClO4S

Molecular Weight

366.9 g/mol

IUPAC Name

diethyl 2-[[5-(4-chlorophenyl)thiophen-3-yl]methyl]propanedioate

InChI

InChI=1S/C18H19ClO4S/c1-3-22-17(20)15(18(21)23-4-2)9-12-10-16(24-11-12)13-5-7-14(19)8-6-13/h5-8,10-11,15H,3-4,9H2,1-2H3

InChI Key

NUQUUQUCFLMHLR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CSC(=C1)C2=CC=C(C=C2)Cl)C(=O)OCC

Origin of Product

United States

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